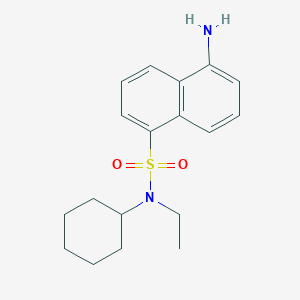![molecular formula C16H26BrN3OSi B13883519 1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13883519.png)
1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of Trimethylsilylethoxymethyl Group: This step involves the protection of the hydroxyl group using trimethylsilyl chloride (TMSCl) and subsequent reaction with ethoxymethyl chloride.
N,N-Dimethylation: The final step involves the dimethylation of the methanamine group using formaldehyde and formic acid or other suitable methylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core and the trimethylsilylethoxymethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts such as palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Hydrolysis: Hydroxylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: Used in the development of antiviral, anticancer, and antimicrobial agents.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: Utilized as a corrosion inhibitor and in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic natural nucleotides, allowing it to bind to DNA or RNA polymerases, thereby inhibiting their activity . Additionally, the compound can interact with various proteins and enzymes, leading to altered cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Aminobenzimidazole: Known for its antimicrobial and anticancer properties.
6-Bromo-2-methylbenzimidazole: Similar structure but lacks the trimethylsilylethoxymethyl group.
Uniqueness
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine is unique due to the presence of the trimethylsilylethoxymethyl group, which enhances its lipophilicity and stability. This modification can lead to improved pharmacokinetic properties and increased biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C16H26BrN3OSi |
|---|---|
Molekulargewicht |
384.39 g/mol |
IUPAC-Name |
1-[6-bromo-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C16H26BrN3OSi/c1-19(2)11-16-18-14-7-6-13(17)10-15(14)20(16)12-21-8-9-22(3,4)5/h6-7,10H,8-9,11-12H2,1-5H3 |
InChI-Schlüssel |
NFUQGFJBUDJPCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=NC2=C(N1COCC[Si](C)(C)C)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


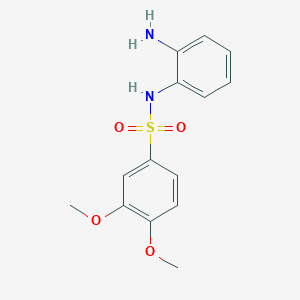
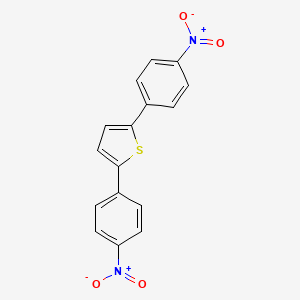


![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
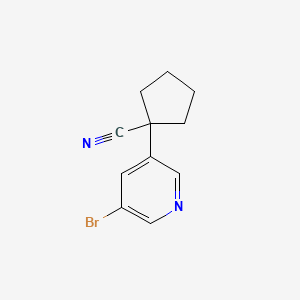
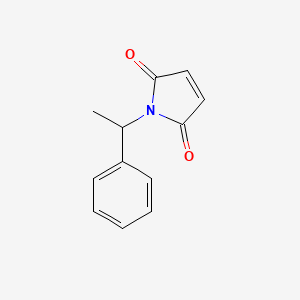
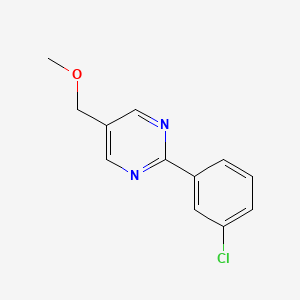
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
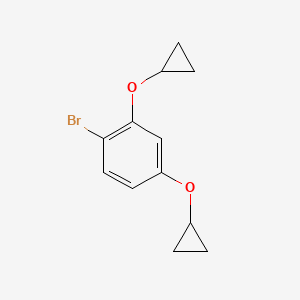
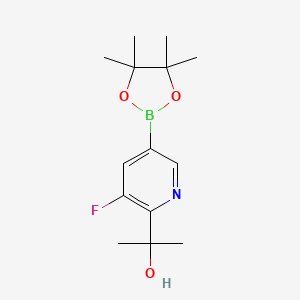
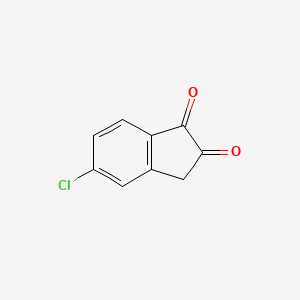
![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
